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molecular formula C8H6ClN3O2 B8483094 5-(6-chloro-2-methylpyridin-3-yl)-3H-1,3,4-oxadiazol-2-one

5-(6-chloro-2-methylpyridin-3-yl)-3H-1,3,4-oxadiazol-2-one

Cat. No. B8483094
M. Wt: 211.60 g/mol
InChI Key: JTMXIAMPQKYYBW-UHFFFAOYSA-N
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Patent
US08367706B2

Procedure details

6-Chloro-2-methylnicotinohydrazide (60 mg, 0.32 mmol) and 1,1′-carbonylbis(1H-imidazole) (58 mg, 0.36 mmol) were taken up in dimethylformamide (1.6 ml). The reaction was heated overnight to 60° C. It was then allowed to cool to room temperature, taken up in ethyl acetate, and washed with water. The organic layer was concentrated under reduced pressure to afford the title compound.
Name
6-Chloro-2-methylnicotinohydrazide
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
58 mg
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH2:9])=[O:7])=[C:4]([CH3:12])[N:3]=1.[C:13](N1C=CN=C1)(N1C=CN=C1)=[O:14]>CN(C)C=O.C(OCC)(=O)C>[Cl:1][C:2]1[N:3]=[C:4]([CH3:12])[C:5]([C:6]2[O:7][C:13](=[O:14])[NH:9][N:8]=2)=[CH:10][CH:11]=1

Inputs

Step One
Name
6-Chloro-2-methylnicotinohydrazide
Quantity
60 mg
Type
reactant
Smiles
ClC1=NC(=C(C(=O)NN)C=C1)C
Step Two
Name
Quantity
58 mg
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Three
Name
Quantity
1.6 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated overnight to 60° C
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)C)C1=NNC(O1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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